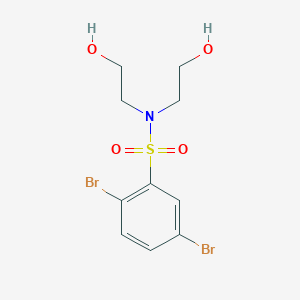
2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide, also known as DBED, is a sulfonamide compound with potential applications in scientific research. DBED is a white crystalline solid that is soluble in water and has a molecular weight of 484.2 g/mol. It is primarily used as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in regulating acid-base balance in the body. In
Mechanism of Action
2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide inhibits carbonic anhydrase by binding to the active site of the enzyme. It forms a covalent bond with the zinc ion in the active site, preventing the binding of carbon dioxide and water. This leads to a decrease in the production of bicarbonate and protons, which can alter the acid-base balance in the body.
Biochemical and Physiological Effects:
2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide has several biochemical and physiological effects, including:
1. Alteration of acid-base balance: 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide can alter the acid-base balance in the body by inhibiting carbonic anhydrase, leading to a decrease in the production of bicarbonate and protons.
2. Anticancer properties: 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide has been shown to have anticancer properties by inhibiting the growth of cancer cells.
3. Neuroprotection: 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide has been shown to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide has several advantages and limitations for lab experiments, including:
Advantages:
1. Potent inhibitor of carbonic anhydrase: 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide is a potent inhibitor of carbonic anhydrase, making it useful in a variety of research applications.
2. Easily synthesized: 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide can be synthesized using a two-step process, making it relatively easy to obtain.
3. Versatile: 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects, making it useful in a variety of research applications.
Limitations:
1. Toxicity: 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide has been shown to be toxic in high doses, making it important to use caution when handling the compound.
2. Limited solubility: 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide has limited solubility in water, which can make it difficult to use in certain research applications.
3. Limited stability: 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide is not very stable, which can make it difficult to store and use in research experiments.
Future Directions
There are several future directions for research involving 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide, including:
1. Development of new carbonic anhydrase inhibitors: 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide has demonstrated potent inhibitory activity against carbonic anhydrase, making it a promising lead compound for the development of new inhibitors.
2. Combination therapy for cancer: 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide has been shown to have anticancer properties, and future research could explore the potential for combination therapy with other anticancer agents.
3. Neuroprotection: 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide has been shown to have neuroprotective properties, and future research could explore its potential as a treatment for neurodegenerative diseases.
4. Drug delivery: 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide could be used as a carrier for drug delivery, as it has been shown to be effective in penetrating the blood-brain barrier.
Conclusion:
2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide is a sulfonamide compound with potential applications in scientific research. It is a potent inhibitor of carbonic anhydrase, making it useful in the treatment of conditions such as glaucoma, epilepsy, and altitude sickness. 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide has also been shown to have anticancer and neuroprotective properties, making it a promising lead compound for the development of new therapies. While 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide has several advantages for lab experiments, it is important to use caution due to its toxicity and limited solubility and stability. Future research could explore new carbonic anhydrase inhibitors, combination therapy for cancer, neuroprotection, and drug delivery using 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide.
Synthesis Methods
2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide can be synthesized using a two-step process. The first step involves the reaction of 2,5-dibromobenzenesulfonyl chloride with diethanolamine to form the intermediate 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide chloride. This intermediate is then treated with a strong base such as sodium hydroxide to produce 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide as a white crystalline solid.
Scientific Research Applications
2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide has been used in a variety of scientific research applications, including:
1. Carbonic anhydrase inhibition: 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide is a potent inhibitor of carbonic anhydrase, an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. By inhibiting carbonic anhydrase, 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide can alter the acid-base balance in the body, making it useful in the treatment of conditions such as glaucoma, epilepsy, and altitude sickness.
2. Cancer research: 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has been found to be effective against a variety of cancer types, including breast, lung, and colon cancer.
3. Neuroprotection: 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide has been shown to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Product Name |
2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide |
|---|---|
Molecular Formula |
C10H13Br2NO4S |
Molecular Weight |
403.09 g/mol |
IUPAC Name |
2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C10H13Br2NO4S/c11-8-1-2-9(12)10(7-8)18(16,17)13(3-5-14)4-6-15/h1-2,7,14-15H,3-6H2 |
InChI Key |
DYPUVTWHAFFFJQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)N(CCO)CCO)Br |
Canonical SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)N(CCO)CCO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Acetyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine](/img/structure/B273074.png)
![1-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B273086.png)
![1-[(5-Isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B273093.png)




![2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B273124.png)





